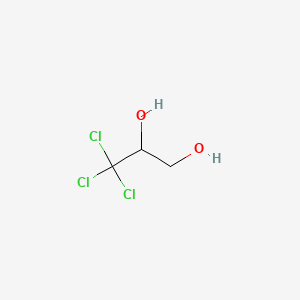
3,3,3-Trichloro-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trichloro-1,2-propanediol is an organic compound with the molecular formula C3H5Cl3O2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its use as an intermediate in organic synthesis and has applications in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Epichlorohydrin Hydrolysis Method: This method involves the hydrolysis of epichlorohydrin in the presence of water and a catalyst.
Glycerol Chlorination Method: In this method, glycerol is chlorinated using hydrogen chloride gas.
Industrial Production Methods
Industrial production of 3,3,3-Trichloro-1,2-propanediol often involves the epichlorohydrin hydrolysis method due to its higher yield and purity. The process includes steps such as epoxidation, hydrolysis, and product purification to achieve a product with a content of more than 99.9 percent .
化学反応の分析
Types of Reactions
Oxidation: 3,3,3-Trichloro-1,2-propanediol can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Products with different functional groups replacing the chlorine atoms.
科学的研究の応用
3,3,3-Trichloro-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals
作用機序
The mechanism of action of 3,3,3-Trichloro-1,2-propanediol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Chloro-1,2-propanediol: Similar in structure but with fewer chlorine atoms.
1,3-Dichloro-2-propanol: Another chlorinated propanediol with different chlorine atom positions.
3,3,3-Trifluoro-1,2-propanediol: A fluorinated analog with similar properties but different reactivity
Uniqueness
3,3,3-Trichloro-1,2-propanediol is unique due to its high chlorine content, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
815-02-1 |
|---|---|
分子式 |
C3H5Cl3O2 |
分子量 |
179.42 g/mol |
IUPAC名 |
3,3,3-trichloropropane-1,2-diol |
InChI |
InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 |
InChIキー |
WUBHHCRECMGUJD-UHFFFAOYSA-N |
正規SMILES |
C(C(C(Cl)(Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















